辛-7-EN-1-胺

描述

The compound Oct-7-EN-1-amine appears to be a derivative of bicyclo[2,2,2]oct-7-ene, which is a structural motif present in the synthesis of various poly(amide-imide)s (PAIs). These PAIs exhibit optical activity due to the presence of chiral centers and are synthesized through reactions involving bicyclo[2,2,2]oct-7-ene-based diimides and aromatic diamines .

Synthesis Analysis

The synthesis of related compounds involves the condensation of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with amino acids such as l-phenyl alanine or p-aminobenzoic acid in the presence of acetic acid and pyridine. This reaction yields diimides that are then polycondensed with various aromatic diamines to form the final PAIs. The polycondensation is facilitated by triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP), resulting in polymers with moderate thermal stability and inherent viscosities .

Molecular Structure Analysis

The molecular structure of the PAIs derived from Oct-7-EN-1-amine-related compounds is characterized by the presence of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide groups. These groups contribute to the optical activity of the polymers due to the existence of chiral centers. The molecular structure of the related metal complexes has been determined by X-ray crystallography, revealing an octahedral arrangement with cisoid chloro ligands and a reactive pocket formed by the steric demand of the nitrogen-containing ligands .

Chemical Reactions Analysis

The chemical reactions involving Oct-7-EN-1-amine-related compounds include the synthesis of PAIs and the formation of metal complexes. The PAIs are synthesized through direct polycondensation reactions, while the metal complexes are formed by the reaction of aminopyridines with mixed chloro(dialkylamido)metal complexes, leading to the elimination of amine groups. These reactions are significant for the production of thermally stable polymers and for applications in alpha-olefin oligo- and polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the PAIs synthesized from Oct-7-EN-1-amine-related compounds include good yields, inherent viscosities, and moderate thermal stability, with residual weight percent at 600°C ranging between 53.80 and 56.21%. The polymers are characterized using techniques such as elemental analysis, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal gravimetric analysis (TGA, DTG). The related metal complexes exhibit reactivity in oligo- and polymerization of alpha-olefins, with the activity of the precatalysts and the choice of cocatalysts affecting the atactic nature of the resulting polymers and oligomers .

科学研究应用

合成和抗病毒活性

- 8-氨基双环[3.2.1]辛烷,其结构与辛-7-EN-1-胺相似,已显示出对甲型流感病毒的体外活性,一些化合物的体内活性与金刚烷胺相当。这突出了它们在开发抗病毒药物中的潜力 (Miller 等,2001).

聚合物科学和材料

- 双缩水甘油酯化合物与双环[2.2.2]辛-7-烯单元已合成并研究了它们的热性能和在材料科学中的潜在应用 (Galià 等,1995).

荧光和光谱学

- 一项关于胺对偶氮烷烃荧光猝灭的研究探讨了位阻效应,并提供了对这些化合物之间的相互作用及其在光谱学中应用的见解 (Pischel 等,2000).

催化和化学反应

- 环胍有机催化剂涉及结构上与辛-7-EN-1-胺相似的化合物,已用于促进酯和伯胺形成酰胺,表明它们在有机合成中的用途 (Kiesewetter 等,2009).

- Ru 催化的异构化已被用来获得交替共聚物,表明在聚合物化学和材料科学中的潜在应用 (Tan 等,2015).

药物和医疗应用

- 新型光学活性聚(酰胺-酰亚胺)含有双环[2,2,2]辛-7-烯单元,已开发出在手性固定相中分离外消旋混合物的潜在应用,表明它们在药物应用中的重要性 (Isfahani 等,2010).

安全和危害

属性

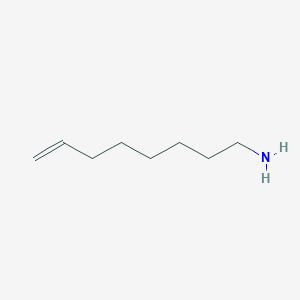

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oct-7-EN-1-amine | |

CAS RN |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)